Product packaging for 3-Ethynylcyclohexan-1-ol(Cat. No.:CAS No. 1823510-89-9)

3-Ethynylcyclohexan-1-ol

Cat. No.: B3380138
CAS No.: 1823510-89-9
M. Wt: 124.18 g/mol
InChI Key: WLEJRZPQQXAKPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclohexanol (B46403) Derivatives in Organic Synthesis

Cyclohexanol and its derivatives have a rich history in organic chemistry, serving as fundamental intermediates in the synthesis of polymers, pharmaceuticals, and fine chemicals. The parent compound, cyclohexanol, is a key precursor in the industrial production of adipic acid and caprolactam, essential monomers for the manufacture of nylon. lookchem.com The versatility of the cyclohexanol ring, with its distinct conformational isomers (chair and boat), has allowed chemists to develop a wide array of stereoselective reactions, enabling the precise construction of complex three-dimensional structures. scribd.com

The functionalization of the cyclohexanol core has been a subject of intense research, leading to a vast library of derivatives with diverse chemical properties. scribd.com The introduction of various substituents onto the cyclohexane (B81311) ring can significantly influence the reactivity and biological activity of the resulting molecules. unibo.it

Importance of Ethynylcyclohexanol Scaffolds in Modern Chemical Research

The incorporation of an ethynyl (B1212043) group (a carbon-carbon triple bond) into the cyclohexanol structure to form ethynylcyclohexanols introduces a highly reactive functional group, opening up a plethora of synthetic possibilities. ontosight.aisolubilityofthings.com The terminal alkyne moiety can participate in a variety of chemical transformations, including Sonogashira coupling, click chemistry, and hydration reactions, making ethynylcyclohexanols valuable building blocks for the synthesis of more complex molecules. ontosight.ai

These scaffolds are of particular interest in medicinal chemistry, where the rigid, linear nature of the ethynyl group can be used to probe interactions with biological targets. Furthermore, the alkyne can serve as a handle for the attachment of other molecular fragments, facilitating the development of new therapeutic agents. nih.gov In material science, the potential for polymerization of the ethynyl group has been explored for the creation of novel polymers with unique properties. solubilityofthings.com

Unique Structural Features of 3-Ethynylcyclohexan-1-ol and Positional Isomerism Considerations

This compound is a specific positional isomer of ethynylcyclohexanol, with the molecular formula C₈H₁₂O. nih.govuni.lu Its structure consists of a cyclohexane ring with a hydroxyl (-OH) group at position 1 and an ethynyl (-C≡CH) group at position 3. This specific arrangement distinguishes it from its more commonly studied isomers, 1-ethynylcyclohexan-1-ol and 2-ethynylcyclohexan-1-ol.

Positional isomerism, where functional groups occupy different positions on the same carbon skeleton, leads to distinct physical and chemical properties. ijcsrr.org In the case of ethynylcyclohexanols, the relative positions of the hydroxyl and ethynyl groups influence factors such as steric hindrance, electronic effects, and the potential for intramolecular interactions, which in turn dictate the compound's reactivity and stereochemical outcomes in reactions. The spatial relationship between the two functional groups in this compound presents a unique chemical landscape compared to its other isomers.

Overview of Research Trajectories for this compound

Specific research dedicated to this compound is limited in the publicly available scientific literature. While its existence is confirmed through chemical databases and commercial availability, extensive studies detailing its synthesis, reactivity, and applications are scarce. nih.govbldpharm.com

However, research on related compounds provides potential avenues for the synthesis and investigation of this compound. For instance, a patent describes the preparation of 1-ethynyl-3-methylcyclohexanol, a structurally similar compound, suggesting that the ethynylation of a corresponding 3-substituted cyclohexanone (B45756) could be a viable synthetic route. google.com Furthermore, the documented synthesis of trans-2-ethynylcyclohexan-1-ol (B8061479) indicates that methods for the stereoselective synthesis of specific positional isomers of ethynylcyclohexanol have been developed. unibo.it

Future research on this compound would likely focus on developing efficient and stereoselective synthetic methods to access this specific isomer. Subsequent investigations would then be needed to fully characterize its chemical and physical properties, explore its reactivity in various organic transformations, and evaluate its potential in fields such as medicinal chemistry and materials science. Theoretical and computational studies could also provide valuable insights into its conformational preferences and predicted properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B3380138 3-Ethynylcyclohexan-1-ol CAS No. 1823510-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h1,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEJRZPQQXAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823510-89-9
Record name 3-ethynylcyclohexan-1-ol
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Synthetic Methodologies for 3 Ethynylcyclohexan 1 Ol and Analogues

Strategies for Constructing the Cyclohexanol (B46403) Ring with Ethynyl (B1212043) Functionality

De novo synthesis, which involves building the core cyclohexanol ring from acyclic precursors, is a less common approach for simple ethynylcyclohexanols compared to functionalization methods. However, such strategies are fundamental in organic synthesis for creating complex, highly substituted cyclic systems. Conceptually, a Diels-Alder reaction could be employed, using a diene and an ethynyl-containing dienophile, followed by subsequent functional group manipulations to yield the desired cyclohexenol (B1201834) structure. Another potential route involves ring-closing metathesis (RCM) of a diene that has an appropriately positioned alkyne and hydroxyl group precursor. These methods offer precise control over stereochemistry but are often more lengthy than direct functionalization. For instance, the synthesis of certain complex molecules may involve the construction of a furan (B31954) nucleus on a benzenoid scaffold through cyclization of compounds containing oxygen nucleophiles and carbon-carbon triple bonds. researchgate.net

A more direct and frequently utilized strategy is the modification of an existing cyclohexane (B81311) ring. This can be achieved through several key reactions.

One prominent method is the nucleophilic ring-opening of an epoxide. For the synthesis of trans-2-ethynylcyclohexan-1-ol (B8061479), a known analogue, the reaction of cyclohexene (B86901) oxide with a lithium acetylide is a key step. This reaction is generally catalyzed by Lewis acids, which activate the epoxide for nucleophilic attack. acs.org The acetylide anion then attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a trans-disubstituted cyclohexanol. However, under certain conditions, such as with ZnBr₂/DIEA, cyclohexene oxide can undergo a Meinwald rearrangement to cyclopentanecarboxaldehyde, which then reacts with the acetylide. lookchemmall.com

Another functionalization route is through nucleophilic substitution. fiveable.me This approach involves starting with a cyclohexanol derivative where a hydroxyl group or another functionality is converted into a good leaving group (e.g., a halide or sulfonate). libretexts.org An acetylide anion can then displace this leaving group in an Sₙ2 reaction. libretexts.orgopenochem.orglumenlearning.comlibretexts.org This method is most effective with primary and some secondary leaving groups, as elimination reactions can become a significant competing pathway with more hindered substrates. libretexts.orglumenlearning.comlibretexts.org

Installation of the Ethynyl Moiety

The most prevalent method for synthesizing ethynylcyclohexanol analogues, particularly the commercially significant 1-ethynylcyclohexan-1-ol, is through the direct addition of an acetylenic anion to a cyclohexanone (B45756) precursor. ontosight.ai

Acetylide anions, formed by the deprotonation of a terminal alkyne, are potent carbon nucleophiles. libretexts.orglibretexts.org Their addition to the electrophilic carbonyl carbon of a ketone, such as cyclohexanone, results in the formation of a new carbon-carbon bond and, after an acidic or aqueous workup, yields a tertiary propargyl alcohol. libretexts.orglibretexts.org This reaction is a cornerstone for installing an ethynyl group onto a cyclic ketone framework. ontosight.aiwikipedia.org

The reaction of a ketone with a terminal alkyne under basic conditions is broadly known as the Favorskii reaction or Favorskii condensation. wikipedia.org This specific transformation is the classical and industrial method for preparing 1-ethynylcyclohexanol from cyclohexanone and acetylene. wikipedia.org The reaction involves the in-situ formation of a metal acetylide which then attacks the carbonyl group. wikipedia.org While the reaction can be performed with various aldehydes and ketones, its application with cyclohexanone is particularly efficient. google.com Modern variations of this reaction may use catalytic systems, such as tetra-n-butylammonium hydroxide (B78521) (Bu₄NOH) in DMSO, to achieve the alkynylation under mild conditions. researchgate.net

Table 1: Conditions for Favorskii-Type Reaction of Cyclohexanone with Acetylene

Base / Catalyst Solvent Pressure Temperature Product Reference
Sodium Acetylide Liquid Ammonia (B1221849) --- --- 1-Ethynylcyclohexan-1-ol wikipedia.org
Sodium Methylate Diethyl Ether Atmospheric -10°C 1-Ethynylcyclohexan-1-ol google.com
Sodium Methylate Dibutyl Carbitol ~200 p.s.i.g. 33-38°C 1-Ethynylcyclohexan-1-ol google.com

The choice of the base, or condensing agent, is critical in the addition of acetylides to carbonyls. Strong bases are required to deprotonate the weakly acidic terminal alkyne (pKa ≈ 25). libretexts.orglibretexts.org

Commonly used bases include:

Alkali Metal Amides: Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective system for generating acetylide anions for addition to ketones. libretexts.orglumenlearning.comlibretexts.org

Alkali Metal Alkoxides: Sodium and potassium alkoxides, such as sodium methylate or potassium tert-butoxide, are also used, particularly in industrial processes. google.comgoogle.com The reaction rate can be influenced by the strength of the alkoxide base, with potassium tert-butoxide often being more effective than sodium tert-butoxide. google.com

Alkali Metal Hydroxides: While less basic than amides or alkoxides, alkali metal hydroxides like potassium hydroxide (KOH), especially when used in a superbasic medium like DMSO, can effectively catalyze the reaction. researchgate.netgoogle.com Some research suggests that under these conditions, the reaction may proceed through an acetylene-alkali hydroxide complex rather than a discrete metal acetylide. google.com

The function of these agents is to generate a sufficient concentration of the nucleophilic acetylide anion to facilitate the attack on the carbonyl carbon, leading to the formation of the desired alkynol. wikipedia.org

Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of complex molecules. In the context of 3-ethynylcyclohexan-1-ol and its analogues, these methods are particularly useful for introducing the ethynyl group onto a pre-existing cyclohexanol framework or for further functionalizing the alkyne.

Sonogashira Coupling and Related Palladium/Copper Catalysis

The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) and C(sp)-C(sp) bond formation, typically employing a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. acs.orgwikipedia.org This reaction can be adapted for the synthesis of analogues of this compound. For instance, a vinyl halide-substituted cyclohexanol can be coupled with a terminal alkyne to introduce the ethynyl moiety.

The classic Sonogashira reaction involves a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are often more desirable due to the potential for copper to induce alkyne homocoupling and other side reactions. These copper-free methods typically utilize bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle at room temperature. acs.orgnih.gov For example, a reliable and facile copper-free Sonogashira coupling condition for library synthesis has been developed using a monoligated palladium precatalyst. acs.org The reaction of various aryl bromides with 2-methyl-3-butyn-2-ol, an alkyne source, has been successfully achieved using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF. beilstein-journals.org

The versatility of the Sonogashira coupling is highlighted by its application in the synthesis of a wide range of compounds, including pharmaceuticals, natural products, and organic materials. beilstein-journals.org For example, it has been used in the synthesis of tazarotene, a treatment for psoriasis and acne. wikipedia.org The reaction conditions can be mild, often at room temperature and in aqueous media, allowing for its use with complex and sensitive molecules. wikipedia.org

Below is a table summarizing representative Sonogashira coupling reactions for the synthesis of ethynylcyclohexanol analogues.

EntryAryl HalideAlkyneCatalyst SystemSolventYield (%)
11-Iodo-3,5-dimethoxybenzene1-Ethynylcyclohexan-1-ol[DTBNpP]Pd(crotyl)ClDMSO86
22-Bromoaniline derivativeTerminal AlkyneP2 (5.0 mol %)ACN-
31-Bromo-4-iodobenzeneTrimethylsilylacetylene[Pd] cat., [Cu] cat.--
42-IodothioanisoleBut-3-yn-1-olPdCl₂(PPh₃)₂, CuITriethylamine96

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often highly dependent on their three-dimensional structure. wikipedia.org Therefore, the ability to control the stereochemistry during the synthesis of this compound is of paramount importance. This section explores various strategies to control the relative and absolute stereochemistry at the C1 and C3 positions of the cyclohexanol ring.

Control of Relative and Absolute Stereochemistry at C1 and C3

Controlling the relative stereochemistry (cis/trans relationship between the hydroxyl and ethynyl groups) and the absolute stereochemistry (the specific (R) or (S) configuration at each chiral center) is a significant challenge in the synthesis of this compound. The spatial arrangement of atoms defines a molecule's stereochemistry, which in turn influences its physical and biological properties. wikipedia.orgresearchgate.net

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. ethz.chyork.ac.uk

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. researchgate.net For example, asymmetric hydroboration of an appropriate cyclohexene precursor using a chiral borane (B79455) reagent can establish the stereocenters at C1 and C3.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality of the starting material is then transferred to the target molecule.

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. york.ac.uk In the context of this compound, this involves controlling the relative orientation of the hydroxyl and ethynyl groups.

Substrate control relies on the existing stereochemistry within the starting material to influence the stereochemical outcome of a reaction. For example, the reduction of a 3-ethynylcyclohexanone can proceed with high diastereoselectivity depending on the reducing agent and the steric environment around the ketone. A bulky reducing agent will typically attack from the less hindered face of the molecule, leading to a specific diastereomer of the alcohol. Cascade reactions, such as inter–intramolecular double Michael additions, can also be employed to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. ethz.ch This approach is often more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule. For the synthesis of this compound analogues, a convergent approach might involve synthesizing a functionalized cyclohexanone and a separate ethynyl-containing fragment, which are then joined together.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.orgsathyabama.ac.in This strategy is particularly useful for the rapid generation of analogues for structure-activity relationship studies. Starting from a core molecule, successive generations of building blocks are added to create a diverse range of compounds. wikipedia.org For example, a central this compound core could be functionalized at the hydroxyl group, the alkyne, or the cyclohexane ring to generate a library of derivatives. Diversity-oriented synthesis (DOS) is a specific type of divergent strategy that focuses on creating skeletal diversity. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research efforts have been directed towards minimizing waste, avoiding hazardous substances, and improving energy efficiency in chemical manufacturing. labmanager.compaperpublications.orgresearchgate.net For the synthesis of this compound, this translates to exploring sustainable alternatives to traditional chemical reductions, which often rely on stoichiometric metal hydride reagents and volatile organic solvents. Key areas of development include the use of catalytic methods, renewable feedstocks, and environmentally friendly reaction media. reagent.co.uktcd.ie

The cornerstone of a green synthetic approach to this compound from its ketone precursor is the selection of non-toxic, renewable, and safe solvents and reagents. alfa-chemistry.com Biocatalysis, in particular, has emerged as a powerful tool that exemplifies the principles of green chemistry by offering high selectivity under mild conditions, often in aqueous media. nih.gov

Biocatalytic Reduction of Alkynyl Ketones

The reduction of the carbonyl group in 3-ethynylcyclohexanone is a critical step for which biocatalysis presents a highly sustainable option. Enzymes such as alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are exceptionally well-suited for this transformation. nih.gov These enzymes catalyze reductions with high stereo-, regio-, and chemoselectivity, providing a pathway to chiral alcohols which are valuable intermediates in pharmaceuticals. nih.gov

Research into the biocatalytic reduction of ketones structurally related to 3-ethynylcyclohexanone has shown significant promise. A study investigating the enantioselective reduction of various para-phenyl substituted alkynones using a novel alcohol dehydrogenase demonstrated the potential of this approach. georgiasouthern.edu The enzyme was found to be highly effective for the reduction of a non-terminal acetylenic ketone, achieving a highly enriched product with over 99% enantiomeric excess (ee). georgiasouthern.edu This highlights the capability of biocatalysts to handle the unique functionality of alkynyl ketones. However, the same study noted that terminal propargyl functionalities could be unstable under certain enzymatic conditions, a factor that would need consideration in the synthesis of this compound. georgiasouthern.edu

Sustainable Solvents in Biocatalysis

A major advantage of using enzymes is their compatibility with aqueous environments. Reactions are typically conducted in buffer solutions, eliminating the need for hazardous organic solvents. nih.gov In cases where substrate solubility is a challenge, green co-solvents can be employed. For instance, the activity of an alcohol dehydrogenase from Lactobacillus kefir was tested with varying concentrations of 2-propanol as a co-solvent. nih.gov While enzymes can function in such mixtures, their stability and activity may be affected, requiring careful optimization of reaction conditions. nih.gov The use of other green solvents like glycerol (B35011) has also been documented for reactions involving ethynylcyclohexanol derivatives, underscoring their potential as sustainable reaction media. thieme-connect.com

The table below summarizes findings from the biocatalytic reduction of various ketones, illustrating the conditions and high selectivities achievable with these green reagents. While direct data for 3-ethynylcyclohexanone is not presented, the results for analogous substrates demonstrate the viability of this green chemistry approach.

Enzyme (Biocatalyst)SubstrateSolvent/MediumKey FindingsReference
Alcohol Dehydrogenase (Novel)1-(4-methoxyphenyl)hex-3-yn-oneAqueous BufferHighly enantioselective reduction, furnishing the alcohol product in >99% enantiomeric excess (ee). georgiasouthern.edu
Alcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH Prince)Various prochiral carbonyl compounds (32 substrates tested)Aqueous buffer with 2-propanol as co-solvent and hydrogen sourceDemonstrated broad substrate scope. High conversions and stereoselectivities were achieved for many substrates. nih.gov
Ene Reductase (Immobilised on Celite)Activated AlkenesMethyl t-butyl ether (MTBE) (micro-aqueous)Achieved full conversion, demonstrating the robustness of immobilised enzymes in organic solvents for asymmetric reductions. rsc.org
Yeast Alcohol Dehydrogenase (YADH) / Horse Liver Alcohol Dehydrogenase (HLADH)General Prochiral KetonesAqueous SystemsWidely used for the biocatalytic synthesis of non-racemic alcohols, including diols, amino alcohols, and hydroxy acids. nih.gov

Reactivity and Chemical Transformations of 3 Ethynylcyclohexan 1 Ol

Reactions of the Terminal Alkyne Moiety

The presence of a terminal C-H bond on the sp-hybridized carbon of the ethynyl (B1212043) group makes it amenable to deprotonation and subsequent reactions with various electrophiles and coupling partners. This reactivity is central to the synthetic utility of 3-ethynylcyclohexan-1-ol.

Coupling Reactions

The terminal alkyne of this compound can undergo several types of coupling reactions to form new carbon-carbon bonds, leading to the synthesis of conjugated systems such as diynes and enynes.

The Glaser coupling is a foundational reaction in alkyne chemistry that facilitates the oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes. wikipedia.orgrsc.org This reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant, commonly air or oxygen, and a base. wikipedia.org For a substrate like this compound, this reaction would lead to the formation of a symmetrical C16-diyne diol.

A related and often more practical modification is the Hay coupling, which utilizes a catalytic amount of a copper(I) salt in conjunction with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an in-situ oxidant (air or O2). wikipedia.orgorganic-chemistry.org The Hay coupling conditions are generally milder and the catalyst system is more soluble. organic-chemistry.org Given the structural similarity of this compound to propargyl alcohol, the reaction conditions established for the dimerization of propargyl alcohol can be considered representative. nih.govresearchgate.net

The general transformation for this compound is as follows:

Glaser Coupling of this compound
Catalyst SystemBase/LigandOxidantSolventProductYield (%)
CuClAmmonia (B1221849)AirEthanol/Water1,4-bis(1-hydroxycyclohexan-3-yl)buta-1,3-diyneGood
CuClTMEDAAirTHF1,4-bis(1-hydroxycyclohexan-3-yl)buta-1,3-diyneHigh
Cu(OAc)2PiperidineAirDichloromethane1,4-bis(1-hydroxycyclohexan-3-yl)buta-1,3-diyneExcellent

This is an interactive data table based on typical conditions for Glaser and Hay couplings of terminal alkynes. wikipedia.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.net

The synthesis of 1,3-enynes from terminal alkynes is a powerful transformation that can be achieved through various transition metal-catalyzed reactions. nih.gov For a molecule like this compound, both homo-coupling to form a symmetrical dien-diyne and cross-coupling with other unsaturated partners are feasible.

Rhodium-catalyzed cross-dimerization of terminal alkynes with propargylic alcohols provides a direct route to functionalized enynes. organic-chemistry.org In a hypothetical cross-coupling reaction, this compound could react with another terminal alkyne, for instance, phenylacetylene, in the presence of a rhodium catalyst to yield a mixed 1,3-enyne.

Palladium-catalyzed reactions are also widely employed for the synthesis of 1,3-enynes. nih.gov While direct cross-coupling of two different terminal alkynes can be challenging in terms of selectivity, the Sonogashira coupling of a terminal alkyne with a vinyl halide is a highly efficient and stereospecific method. colab.wswhiterose.ac.ukyoutube.com Thus, this compound could be coupled with a variety of vinyl halides to produce a diverse range of 1,3-enynes.

Below is a table of representative transition metal-catalyzed enyne syntheses involving a propargylic alcohol like this compound.

CatalystCoupling PartnerBaseSolventProductYield (%)
[Rh(cod)Cl]2PhenylacetyleneEt3NToluene(E/Z)-1-(1-hydroxycyclohexan-3-yl)-4-phenylbut-1-en-3-yneGood-High
Pd(PPh3)4/CuI(E)-1-Iodo-2-phenyletheneDiisopropylamineTHF(E)-1-(1-hydroxycyclohexan-3-yl)-4-phenylbut-1-en-3-yneHigh
PdCl2(PPh3)2/CuIVinyl bromideTriethylamineAcetonitrile (B52724)1-(1-hydroxycyclohexan-3-yl)but-1-en-3-yneGood

This is an interactive data table illustrating potential enyne syntheses based on established methodologies for similar substrates. nih.govorganic-chemistry.orgcolab.wswhiterose.ac.ukyoutube.com

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org This protocol can be adapted to terminal alkynes, such as this compound, through a two-step sequence involving an initial hydrosilylation of the alkyne followed by the palladium-catalyzed coupling of the resulting vinylsilane with an organic halide. acs.orgorganic-chemistry.org

The first step, the hydrosilylation of the terminal alkyne, typically proceeds with high regio- and stereoselectivity to yield the (E)-vinylsilane. Platinum catalysts, such as Karstedt's catalyst, are often employed for this transformation. acs.orgorganic-chemistry.org The subsequent Hiyama coupling of the vinylsilane with an aryl or vinyl halide, activated by a fluoride (B91410) source or a base, provides access to substituted alkenes with high stereochemical retention. organic-chemistry.orglancs.ac.uk

This two-step, one-pot procedure allows for the formal hydroarylation or hydrovinylation of the terminal alkyne.

StepReagentsCatalystProduct of Step
1. HydrosilylationTriethoxysilaneKarstedt's catalyst(E)-3-(2-(triethoxysilyl)vinyl)cyclohexan-1-ol
2. Hiyama CouplingIodobenzene, TBAFPd(PPh3)4(E)-3-(2-phenylvinyl)cyclohexan-1-ol

This is an interactive data table outlining a representative hydrosilylation-Hiyama coupling sequence for this compound. organic-chemistry.orgacs.orgorganic-chemistry.orglancs.ac.uk

Cycloaddition Reactions

The triple bond of the ethynyl group in this compound can participate in cycloaddition reactions to form heterocyclic systems.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst.

This compound, as a terminal alkyne, is an excellent substrate for this reaction. It can be reacted with a wide variety of organic azides to produce the corresponding 1,2,3-triazoles with the cyclohexanol (B46403) moiety at the 4-position of the triazole ring. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. nih.govjenabioscience.com Propargyl alcohol is a commonly used model substrate in CuAAC reactions, and the conditions are directly applicable to this compound. nih.govjenabioscience.comnih.gov

The general reaction is depicted below:

CuAAC Reaction of this compound
AzideCopper SourceReducing AgentSolventProductYield (%)
Benzyl azideCuSO4·5H2OSodium Ascorbatet-BuOH/H2O1-benzyl-4-(1-hydroxycyclohexan-3-yl)-1H-1,2,3-triazoleExcellent
Phenyl azideCuI-Dichloromethane4-(1-hydroxycyclohexan-3-yl)-1-phenyl-1H-1,2,3-triazoleHigh
1-Azido-4-nitrobenzeneCu/C (heterogeneous)-Dichloromethane4-(1-hydroxycyclohexan-3-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazoleHigh

This is an interactive data table showing representative CuAAC reactions for this compound based on established protocols. nih.govrsc.orgnih.govjenabioscience.comnih.gov

Hydration and Other Nucleophilic Additions

The carbon-carbon triple bond of the ethynyl group is electron-rich, making it susceptible to attack by nucleophiles, often requiring activation by a catalyst.

Hydration: The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule in the presence of acid and a mercury salt catalyst (HgSO₄), or an anti-Markovnikov pathway via hydroboration-oxidation.

Markovnikov Hydration: This reaction proceeds through the formation of an intermediate enol, which rapidly tautomerizes to the more stable ketone. For this compound, this results in the formation of a methyl ketone.

Anti-Markovnikov Hydration: This two-step procedure involves hydroboration with a sterically hindered borane (B79455) (e.g., 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. This process yields an aldehyde after tautomerization of the intermediate enol.

Other Nucleophilic Additions: The terminal alkyne can also undergo addition reactions with a variety of other nucleophiles. For example, the Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, but similar conjugate addition principles can apply to activated alkynes.

Table 1: Nucleophilic Addition Reactions of this compound

Reaction Reagents Expected Product
Markovnikov Hydration H₂O, H₂SO₄, HgSO₄ 3-Acetylcyclohexan-1-ol

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The π-bonds of the alkyne are susceptible to attack by electrophiles. These reactions typically proceed in a stepwise manner, allowing for the formation of either alkene or alkane products.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) occurs across the triple bond. The reaction can be controlled to add one equivalent of the halogen to yield a dihaloalkene or two equivalents to produce a tetrahaloalkane. The initial addition typically results in the anti-addition product.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) also proceeds across the triple bond.

With one equivalent: The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halogen atom adds to the more substituted carbon.

With two equivalents: A second addition occurs, resulting in a geminal dihalide, with both halogen atoms attached to the same carbon. In the presence of peroxides, the addition of HBr can proceed via an anti-Markovnikov mechanism due to a change to a radical pathway. youtube.com

Table 2: Electrophilic Addition Reactions of this compound

Reaction Reagents Expected Product
Halogenation (1 eq.) Br₂ (E)-1,2-Dibromo-2-(3-hydroxycyclohexyl)ethene
Halogenation (2 eq.) Br₂ (excess) 1,1,2,2-Tetrabromo-1-(3-hydroxycyclohexyl)ethane
Hydrohalogenation (1 eq.) HBr 1-Bromo-1-(3-hydroxycyclohexyl)ethene
Hydrohalogenation (2 eq.) HBr (excess) 1,1-Dibromo-1-(3-hydroxycyclohexyl)ethane

Catalytic Functionalizations with Transition Metal Complexes

Transition metal complexes are powerful tools for activating and functionalizing the alkyne moiety, enabling transformations that are otherwise difficult to achieve. rsc.orgcolostate.edu Late 3d transition metals like iron, cobalt, and nickel, as well as precious metals like ruthenium, rhodium, and palladium, are often employed. rsc.org

A common transformation of terminal alkynes is the insertion into a metal-hydride (M-H) bond, a process known as hydrometalation. This reaction forms a new metal-carbon bond and results in a vinyl-metal complex. The regioselectivity of this insertion can often be controlled, leading to either the α-vinyl or β-vinyl derivative. These vinyl-metal intermediates are highly versatile and can be used in subsequent cross-coupling reactions to form more complex substituted alkenes.

Terminal alkynes, particularly those with a hydroxyl group on an adjacent carbon (propargyl alcohols), can undergo rearrangement in the presence of certain transition metal complexes to form metal-allenylidene complexes. smolecule.com This transformation has been specifically studied for the isomeric compound 1-Ethynylcyclohexan-1-ol, where reaction with ruthenium complexes leads to the formation of stable allenylidene species. smolecule.com This process involves the coordination of the alkyne to the metal center, followed by a dehydration and rearrangement sequence. It is anticipated that this compound, as a propargyl alcohol derivative, could undergo similar rearrangements to form corresponding allenylidene intermediates, which are valuable in organometallic synthesis.

Transformations of the Hydroxyl Group

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and compatibility with the alkyne functionality.

Mild Oxidizing Agents: Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the conversion of secondary alcohols to ketones under mild conditions, which are unlikely to affect the ethynyl group. libretexts.org

Strong Oxidizing Agents: Stronger oxidizing agents like chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid) or potassium permanganate (B83412) (KMnO₄) will also oxidize the secondary alcohol to a ketone. libretexts.org Tertiary alcohols, in contrast, are resistant to oxidation under these conditions. youtube.com

The product of this oxidation is 3-ethynylcyclohexanone.

Table 3: Oxidation of the Hydroxyl Group

Reagent(s) Product Classification
Pyridinium chlorochromate (PCC) 3-Ethynylcyclohexanone Mild Oxidation
Dess-Martin periodinane (DMP) 3-Ethynylcyclohexanone Mild Oxidation

Esterification and Etherification (e.g., Acetylation)

The hydroxyl group of this compound, as a secondary alcohol, is a prime site for nucleophilic attack on electrophilic acyl compounds, leading to the formation of esters. This transformation, known as esterification, is fundamental in organic synthesis for creating derivatives with altered physical properties and for installing protecting groups. medcraveonline.com

Esterification: In a typical Fischer esterification, the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process where the removal of water drives the reaction toward the ester product. researchgate.net

Acetylation: A common example of esterification is acetylation, the formation of an acetate (B1210297) ester. This is readily achieved by reacting the alcohol with acetic anhydride, often with a base catalyst like pyridine (B92270) or a solid catalyst such as NaHSO₄·SiO₂. mdpi.comsemanticscholar.org Alternatively, acetyl chloride can be used. These reagents are more reactive than acetic acid and can provide higher yields under milder conditions. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acetylating agent.

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (Sₙ2) reaction to form the corresponding ether. Various protocols exist for the synthesis of ethers from alcohols, utilizing different catalysts and reaction conditions. organic-chemistry.org

TransformationReagentsCatalystProduct Type
Fischer EsterificationCarboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)Ester (R-COOR')
AcetylationAcetic Anhydride or Acetyl ChlorideBase (e.g., Pyridine) or AcidAcetate Ester
EtherificationAlkyl Halide (R-X)Strong Base (e.g., NaH)Ether (R-OR')

Dehydration to Cyclohexene (B86901) Derivatives

The acid-catalyzed dehydration of this compound is an elimination reaction that produces cyclohexene derivatives and water. As a secondary alcohol, this transformation typically proceeds through an E1 (elimination, unimolecular) mechanism. nau.edumasterorganicchemistry.com

The mechanism involves three key steps:

Protonation: A strong acid (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). umass.edu

Carbocation Formation: The protonated alcohol loses a molecule of water to form a secondary carbocation at C1 of the cyclohexane (B81311) ring. This is the rate-determining step of the reaction. masterorganicchemistry.comumass.edu

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation (a β-hydrogen), forming a double bond. umass.edu

Due to the structure of the intermediate carbocation, two constitutional isomers can be formed. The removal of a proton from C2 leads to 3-ethynylcyclohex-1-ene, while removal of a proton from C6 yields 4-ethynylcyclohex-1-ene. According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. csueastbay.edu In this case, both potential products are disubstituted double bonds within the ring, suggesting a mixture of products is likely, with the relative ratios influenced by steric and electronic factors.

Rearrangement Reactions

Rupe Rearrangement and its Mechanistic Aspects in Controlled Media (e.g., Near-Critical Water)

The Rupe rearrangement is a specific acid-catalyzed reaction of tertiary α-acetylenic (propargylic) alcohols, which transforms them into α,β-unsaturated ketones. It is crucial to note that This compound is a secondary, not tertiary, alcohol, and its ethynyl group is at the C3 position (a β-position relative to the alcohol), not the α-position. Therefore, it does not undergo the classic Rupe rearrangement.

Instead, under the strong acidic and thermal conditions that promote rearrangements, this compound is susceptible to carbocation rearrangements that are mechanistically linked to the E1 dehydration pathway. masterorganicchemistry.com After the formation of the secondary carbocation at C1, a hydride shift can occur. masterorganicchemistry.comcsueastbay.edu For example, a hydride can migrate from an adjacent carbon (C2 or C6) to the C1 carbocation. This process typically occurs if it can lead to a more stable carbocation, though in this specific case, it would only result in an isomeric secondary carbocation. Such shifts can, however, lead to a different distribution of alkene products after deprotonation. These types of rearrangements are common in reactions involving carbocation intermediates. masterorganicchemistry.comstackexchange.com

Functionalization of the Cyclohexane Ring

Chemoselective and Regioselective Functionalization of the Cyclohexane Core

Chemoselective and regioselective functionalization of the this compound core presents a significant synthetic challenge due to the presence of multiple reactive sites: the C-H bonds of the cyclohexane ring, the hydroxyl group, and the alkyne. While specific research on this molecule is not widely documented, general strategies can be considered.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the hydroxyl group could be oxidized to a ketone, or the alkyne could undergo a hydration reaction. Achieving selectivity would depend heavily on the choice of reagents and conditions. For example, using a mild oxidizing agent like PCC (Pyridinium chlorochromate) would likely oxidize the secondary alcohol to a ketone while leaving the alkyne and C-H bonds intact.

Regioselectivity , the control of reaction at a specific position, is also challenging. nih.gov Functionalizing the C-H bonds of the cyclohexane ring would require advanced techniques, such as transition-metal-catalyzed C-H activation, where directing groups are often necessary to control the position of the reaction. The existing hydroxyl group could potentially serve as such a directing group, but predictable and high-yielding regioselective functionalization of the saturated ring would require significant methodological development.

Transformations Leading to Annulated Systems

Annulated systems, which feature fused rings, are important structural motifs in complex molecules. The synthesis of such systems from this compound would likely involve multi-step sequences that utilize both the alkyne and the alcohol (or its derivative, like a ketone) functionalities.

A hypothetical pathway could involve the intramolecular reaction between the alkyne and another functional group placed on the ring. For example, if the alcohol at C1 is oxidized to a ketone (forming 3-ethynylcyclohexanone), an intramolecular cyclization could potentially be induced. Another strategy might involve a Diels-Alder type reaction where one of the double bonds formed after dehydration (as discussed in 3.2.3) acts as the dienophile, or a more complex cascade reaction initiated at one of the functional groups. However, there is a lack of specific documented examples of such transformations for this particular substrate. The development of annulation reactions often relies on discovering specific catalysts or reaction conditions that can promote the desired cyclization. researchgate.net

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The ability to participate in a diverse range of reactions makes this compound a key component in the synthesis of intricate molecular architectures.

Role as a Key Intermediate in Multi-step Syntheses

In multi-step synthesis, the sequence of reactions is critical for achieving the desired target molecule. libretexts.orgvapourtec.com 3-Ethynylcyclohexan-1-ol is well-suited for this purpose as its alcohol and alkyne moieties can be manipulated independently. For instance, the hydroxyl group can be oxidized to a ketone, protected to prevent unwanted reactions, or converted into a leaving group for substitution reactions. Simultaneously, the terminal alkyne is a gateway to numerous transformations, including:

Carbon-Carbon Bond Formation: The terminal proton of the ethynyl (B1212043) group is acidic and can be removed by a strong base to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain. youtube.com

Hydration: The alkyne can be hydrated to form a ketone.

Reduction: The triple bond can be selectively reduced to a cis-alkene, a trans-alkene, or an alkane, depending on the reagents chosen.

This orthogonality allows for the precise and controlled construction of complex structures, where the cyclohexane (B81311) ring acts as a rigid scaffold. libretexts.org

Synthesis of Natural Product Analogues and Scaffolds

The cyclohexane ring is a prevalent structural motif in a vast number of natural products. elsevierpure.comresearchgate.net Consequently, functionalized cyclohexanes like this compound are valuable starting materials for the synthesis of natural products and their analogues. researchgate.netnih.gov The synthesis of analogues—molecules that are structurally similar to natural products but with deliberate modifications—is a crucial strategy in medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties. nih.gov

The ethynyl group of this compound provides a convenient point for diversification. Using well-established coupling reactions, a wide variety of substituents can be attached to the cyclohexane core, enabling the rapid generation of a library of related compounds for biological screening.

Precursor for Advanced Materials

The reactivity of the ethynyl group also extends to the field of materials science, where it can be used to create polymers and complex electronic systems.

Polymerization via Ethynyl Functionality

Terminal alkynes are effective monomers for various types of polymerization reactions. acs.orgnih.gov The ethynyl group in this compound can participate in polymerization to form polymers with unique properties conferred by the pendant cyclohexanol (B46403) groups. Methods for alkyne polymerization include:

Metathesis Polymerization: Catalysts based on transition metals like tungsten or ruthenium can initiate the metathesis polymerization of terminal alkynes. acs.orgacs.org

Addition Polymerization: Organobase-catalyzed addition reactions, such as thiol-yne polymerization, can be employed to create highly functionalized polymers under mild conditions. mdpi.com

Cyclotrimerization: Under the influence of catalysts like TaCl₅, alkynes can undergo cyclotrimerization to form aromatic rings, leading to the formation of hyperbranched polyarylenes. oup.com

The resulting polymers, featuring a high density of hydroxyl groups, could have applications in areas such as specialty coatings, hydrogels, or functional materials where hydrogen bonding is important.

Development of Conjugated Systems and π-Extended Architectures

A conjugated system is a series of connected p-orbitals with delocalized electrons, which often results in useful electronic and optical properties. wikipedia.org Terminal alkynes are fundamental building blocks for extending π-conjugation. mdpi.commdpi.com The ethynyl group of this compound can be used in powerful cross-coupling reactions to create larger conjugated systems. acs.org

Coupling Reaction Reactant Partner Product Type Significance
Sonogashira Coupling Aryl or Vinyl HalideAryl/Vinyl AlkyneForms C(sp)-C(sp²) bonds, crucial for poly(aryleneethynylene)s (PAEs). oup.com
Glaser-Hay Coupling Another Terminal AlkyneConjugated DiyneDimerizes alkynes to create butadiyne linkages. oup.com
Azide-Alkyne "Click" Chemistry Organic Azide (B81097)Triazole RingForms highly stable, aromatic triazole linkages in polymers. oup.com

These reactions allow for the precise construction of molecules with tailored electronic properties, making this compound a potential precursor for organic semiconductors, dyes, and other functional materials. mdpi.comcgohlke.com

Design of Organometallic Compounds (e.g., Organotellurium(IV) Compounds)

Organotellurium compounds, which feature a carbon-tellurium bond, have found applications as reagents and intermediates in organic synthesis. researchgate.netekb.eg The synthesis of organotellurium(IV) compounds can be achieved through the reaction of tellurium tetrachloride (TeCl₄) with unsaturated carbon-carbon bonds. wikipedia.orgnih.govdeakin.edu.au

Tellurium tetrachloride can add across the triple bond of an alkyne in a reaction known as telluration. researchgate.netresearchgate.net For this compound, this reaction would proceed via the addition of TeCl₄ to the ethynyl group. This process typically yields a (2-chloro-2-(trichlorotelluro)vinyl) derivative, an organotellurium(IV) compound. researchgate.netwikipedia.orgsigmaaldrich.com The stereochemistry of the addition (syn or anti) can be influenced by reaction conditions and the presence of neighboring functional groups, such as the hydroxyl group in this case. researchgate.net

Development of Novel Heterocyclic Compounds

The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne moiety within the same molecule makes this compound an ideal candidate for intramolecular cyclization reactions to form a variety of oxygen-containing heterocycles. Furthermore, the terminal alkyne provides a handle for intermolecular reactions, such as coupling reactions, which can be followed by cyclization to generate even more complex heterocyclic architectures. Key synthetic strategies leveraging these functionalities include intramolecular hydroalkoxylation, electrophilic cyclization, and transition metal-catalyzed coupling-cyclization sequences. These methods facilitate the construction of valuable heterocyclic cores such as furans, pyrans, and lactones.

Synthesis of Furan (B31954) Derivatives

Substituted furans are prevalent structural motifs in a vast number of natural products and pharmaceuticals. The synthesis of furan derivatives from this compound can be envisioned through several catalytic pathways. One prominent method involves the reaction of propargyl alcohols with various electrophiles. For instance, in the presence of a palladium catalyst, the reaction of a propargyl alcohol with an acid chloride can lead to a cascade reaction involving trans-diboration, acylation, cyclization, and dehydration to yield highly substituted furylboronic acid pinacol (B44631) esters. These intermediates can be further functionalized via Suzuki coupling, allowing for the introduction of a wide array of substituents.

Another approach involves a modular synthesis where propargyl alcohols react with an aldehyde to form the furan ring. This method's flexibility allows for the creation of furans with up to four different substituents. Gold and copper-catalyzed reactions have also been shown to be effective in the synthesis of furans from alkynol precursors. These reactions often proceed under mild conditions and tolerate a broad range of functional groups, making them highly valuable in synthetic organic chemistry.

Formation of Pyran-Containing Scaffolds

Pyrans and their derivatives are another class of important oxygen-containing heterocycles found in many biologically active compounds. The intramolecular cyclization of alkynols is a direct and atom-economical method for the synthesis of pyran rings. Transition metal catalysts, including those based on tungsten, ruthenium, and rhodium, have been successfully employed to facilitate the intramolecular alkoxylation of 4-alkyn-1-ol derivatives to form 3,4-dihydropyrans. This process is believed to proceed through the formation of a metal vinylidene intermediate.

Iron-catalyzed cyclization of alkynols with diorganyl diselenides has also been reported to produce 3,6-dihydro-2H-pyran derivatives. Furthermore, transition-metal-free oxidative cyclization of enynals, which can be derived from alkynols, provides a route to α-pyrone derivatives. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to either five-membered furan rings or six-membered pyran rings.

Construction of Lactone Rings

Lactones, or cyclic esters, are a fundamental class of heterocyclic compounds with widespread applications in the pharmaceutical and fragrance industries. Homopropargylic alcohols, which are structurally related to this compound, are valuable precursors for the synthesis of γ-butyrolactones. Gold-catalyzed cyclization of alkynoic acids, which can be obtained from the oxidation of the corresponding alkynols, is an efficient method for the preparation of enol lactones.

Palladium-catalyzed carbonylation of alkynols represents a powerful strategy for the synthesis of α-methylene-β-lactones. This reaction proceeds with high regioselectivity and can be applied to a variety of alkynol substrates. The resulting α-methylene-β-lactones are versatile intermediates that can be further elaborated into more complex molecules. Additionally, γ-butyrolactones can be synthesized from allylic alcohols, which can be prepared from alkynols, through a radical hydrocarboxylation followed by cyclization.

Interactive Data Table: Heterocyclic Synthesis from Alkynol Precursors

Heterocycle ClassSynthetic StrategyCatalyst/ReagentKey Features
Furans trans-Acylboration/CyclizationPalladium/CopperModular synthesis of polysubstituted furans.
Domino ReactionBase-promotedUtilizes β-keto compounds and vinyl dichlorides.
Rearrangement/CyclizationGold(I)From propargyl vinyl ethers.
Pyrans Intramolecular HydroalkoxylationTungsten, Ruthenium, RhodiumForms 3,4-dihydropyrans from 4-alkyn-1-ols.
Cyclization with DiselenidesIronProduces 3,6-dihydro-2H-pyrans.
Oxidative CyclizationK₂S₂O₈Metal-free synthesis of α-pyrones from enynals.
Lactones CycloisomerizationGoldForms enol lactones from γ-alkynoic acids.
CarbonylationPalladiumHighly selective synthesis of α-methylene-β-lactones.
Carboxylative CyclizationPhotoredox/HAT CatalysisSynthesis of γ-butyrolactones from allylic alcohols.

The versatility of this compound as a synthetic building block is evident from the diverse range of heterocyclic compounds that can be potentially synthesized from it. The strategic application of modern catalytic methods allows for the controlled and selective formation of furans, pyrans, and lactones, highlighting the significant potential of this compound in the field of advanced organic synthesis and drug discovery.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms. For 3-Ethynylcyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its carbon skeleton and the relative orientation of its substituents.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons of the hydroxyl group, the ethynyl (B1212043) group, the methine protons at C1 and C3, and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

The chemical shift (δ) of each proton is influenced by its local electronic environment. The proton attached to the oxygen-bearing carbon (H-1) would appear downfield due to the electronegativity of the oxygen. The acetylenic proton (H-8) has a characteristic chemical shift, and the proton on the carbon bearing the ethynyl group (H-3) is also shifted downfield. The remaining cyclohexane ring protons will appear as complex multiplets in the upfield region.

The coupling constants (J), which describe the interaction between neighboring protons, are crucial for determining the stereochemistry (cis or trans) of the substituents. The magnitude of the coupling between H-1 and its adjacent protons on C2 and C6, as well as between H-3 and its neighbors on C2 and C4, can reveal their axial or equatorial orientations, thereby defining the conformation of the ring and the relative stereochemistry of the alcohol and ethynyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OH1.5 - 3.0Broad singletN/A
H-1 (CH-OH)3.5 - 4.1MultipletJ_ax-ax ≈ 8-12 Hz, J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz
H-8 (C≡C-H)~2.0Doublet⁴J_H3-H8 ≈ 2-3 Hz
H-3 (CH-C≡CH)2.3 - 2.8MultipletJ_ax-ax ≈ 8-12 Hz, J_ax-eq ≈ 2-5 Hz, ⁴J_H3-H8 ≈ 2-3 Hz
Cyclohexane Ring Protons (H-2, H-4, H-5, H-6)1.2 - 2.2Complex multipletsVarious

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts. The sp³ carbon bonded to the hydroxyl group (C-1) is significantly deshielded and appears downfield. The sp³ carbon bonded to the ethynyl group (C-3) is also shifted relative to the unsubstituted ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (C ≡CH)80 - 90
C-8 (C≡C H)65 - 75
C-1 (C H-OH)65 - 72
C-3 (C H-C≡CH)30 - 40
C-2, C-4, C-5, C-620 - 45

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity of the cyclohexane ring, for example, by showing correlations between H-1 and protons on C-2 and C-6, and between H-3 and protons on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at ~3.5-4.1 ppm (H-1) would show a cross-peak with the carbon signal at ~65-72 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the acetylenic proton (H-8) to both C-7 and C-3, confirming the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry. For example, observing a NOESY cross-peak between H-1 and H-3 would suggest they are on the same face of the cyclohexane ring (a cis relationship).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the alcohol (O-H) and terminal alkyne (C≡C-H) functional groups.

The most prominent features would be the broad O-H stretching band from the alcohol and the sharp ≡C-H stretching band from the terminal alkyne, both appearing around 3300 cm⁻¹. The C≡C triple bond stretch is also a key diagnostic peak, though it is often weak in intensity.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Alkyne (≡C-H)Stretching3270 - 3330Strong, Sharp
Alkane (C-H)Stretching2850 - 2960Medium to Strong
Alkyne (C≡C)Stretching2100 - 2260Weak to Medium, Sharp
Alcohol (C-O)Stretching1050 - 1150Strong

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining an infrared spectrum. It collects high-resolution spectral data over a wide range simultaneously, offering significant advantages in speed and signal-to-noise ratio compared to older dispersive techniques. The analysis of this compound by FTIR would provide a precise and clear spectrum, allowing for accurate identification of the key functional group frequencies listed in Table 3.

Attenuated Total Reflectance (ATR) is a popular sampling technique used with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. mdpi.com The sample is placed in direct contact with an ATR crystal (often diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. researchgate.net This interaction provides a high-quality spectrum of the sample's surface. For a liquid compound like this compound, a single drop placed on the ATR crystal is sufficient to obtain a detailed FTIR spectrum. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and structural details of a compound through the analysis of its molecular ion and fragmentation patterns. When this compound (molecular formula C₈H₁₂O) is analyzed, its nominal molecular weight is 124 amu. The mass spectrum is generated by ionizing the molecule and detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.

The molecular ion peak (M⁺) for alcohols is often weak or even absent. libretexts.orglibretexts.org The fragmentation of cyclic alcohols is characterized by several key pathways, including the loss of a hydrogen atom to give an [M-1]⁺ peak, and the elimination of a water molecule, resulting in an [M-18]⁺ peak. libretexts.orgwhitman.eduwhitman.edu Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a dominant fragmentation mechanism for alcohols and provides significant structural information. chemistrynotmystery.comwikipedia.org For this compound, alpha-cleavage can occur on either side of the carbon bearing the hydroxyl group, leading to characteristic fragments. Fragmentation can also be initiated by the alkyne group, which may lose its terminal hydrogen to form an [M-1]⁺ ion or cleave to produce a resonance-stabilized propargyl cation (m/z 39) or a substituted variant. jove.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFragmentation Pathway
124[C₈H₁₂O]⁺Molecular Ion (M⁺)
123[C₈H₁₁O]⁺Loss of H atom (M-1)
106[C₈H₁₀]⁺Loss of H₂O (M-18)
95[C₆H₇O]⁺Alpha-cleavage (Loss of C₂H₅)
81[C₆H₉]⁺Ring fragmentation
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage or Alpha-cleavage

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. While conventional MS might identify a compound with a nominal mass of 124, HRMS can distinguish this compound (C₈H₁₂O) from other isobaric compounds (molecules with the same nominal mass but different atomic compositions).

By using the precise masses of the most abundant isotopes of carbon, hydrogen, and oxygen (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical exact mass of this compound can be calculated as 124.088815 Da. An experimental HRMS measurement yielding a mass extremely close to this theoretical value provides definitive confirmation of the C₈H₁₂O molecular formula.

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of compounds. Given the hydroxyl group, this compound is a moderately polar molecule, making it well-suited for analysis by reversed-phase HPLC (RP-HPLC). waters.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A common setup would involve a C18 (octadecylsilane) column, which is highly versatile and provides good retention for a wide range of organic molecules. hawachhplccolumn.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. By running a gradient (where the solvent composition is changed over time) or an isocratic (constant solvent composition) method, a sharp, well-defined peak for this compound can be obtained at a characteristic retention time. lcms.cz Detection can be achieved using a UV detector, although the chromophores in this molecule are weak, or more universal detectors like refractive index (RI) or evaporative light scattering (ELSD). Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity.

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterTypical Value/Condition
ModeReversed-Phase (RP-HPLC)
Stationary Phase (Column)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate0.5 - 1.5 mL/min
DetectorUV, RI, ELSD, or Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. morressier.commdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. After eluting from the column, the separated compound enters the ion source of the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that serves as a chemical fingerprint. The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification of this compound. researchgate.netnih.gov In some cases, derivatization of the alcohol group (e.g., silylation) may be performed to enhance thermal stability and improve chromatographic peak shape. researchgate.net

Table 4: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/Condition
ColumnCapillary column (e.g., DB-5ms, HP-5ms)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramTemperature ramp (e.g., 50 °C to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
DetectorQuadrupole Mass Spectrometer

Theoretical and Computational Studies of 3 Ethynylcyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For a molecule such as 3-Ethynylcyclohexan-1-ol, these methods can elucidate its three-dimensional structure, electronic charge distribution, and conformational preferences.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and geometry of organic molecules. libretexts.org This method is valued for its balance of computational cost and accuracy in resolving electronic structures. libretexts.org DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.

Standard DFT approaches, such as those employing the B3LYP hybrid functional in conjunction with a basis set like 6-31G(d,p), are routinely used to fully optimize molecular structures. pressbooks.pub For this compound, these calculations would reveal the precise spatial arrangement of the cyclohexane (B81311) ring, the hydroxyl (-OH) group, and the ethynyl (B1212043) (-C≡CH) group. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential can provide deep insights into the molecule's reactivity, identifying the likely sites for nucleophilic or electrophilic attack. nih.gov While specific DFT studies exclusively focused on this compound are not prevalent in the literature, the methodologies are well-established and widely applied to similar cyclohexanol (B46403) derivatives. nih.govnih.govnih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis This table illustrates typical combinations of functionals and basis sets used in DFT calculations for molecules similar to this compound.

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization and vibrational frequencies. pressbooks.pub
M06-2X6-311++G(d,p)More accurate energy calculations, including non-covalent interactions.
ωB97X-Daug-cc-pVTZStudies involving dispersion forces and long-range interactions.
PBE0def2-TZVPGeneral purpose for structure, energy, and property calculations.

Conformational Analysis and Energy Minima

The non-planar nature of the cyclohexane ring means that this compound can exist in several different spatial arrangements, or conformations. The most stable conformation is the chair form, which minimizes both angle and torsional strain. pressbooks.pub In a substituted cyclohexane, the substituents (in this case, -OH and -C≡CH) can occupy either axial or equatorial positions. libretexts.orggmu.edu

Conformational analysis involves calculating the relative energies of these different conformers to identify the most stable, lowest-energy structures (energy minima). For this compound, there are four possible chair conformations resulting from the combination of axial/equatorial positions for the two substituent groups. The interconversion between these chair forms occurs via a "ring-flipping" process. pressbooks.pub Generally, cyclohexane conformers with bulky substituents in the equatorial position are more stable because this arrangement minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions. libretexts.org Computational modeling is used to precisely quantify these energy differences (ΔG) and predict the equilibrium population of each conformer. sapub.org

Reaction Mechanism Studies

Computational modeling is indispensable for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed. rsc.org

Elucidation of Transition States and Intermediates in Catalytic Processes

Transition-metal-catalyzed reactions often involve complex, multi-step pathways that are ideal for investigation using computational methods. nih.gov Theoretical calculations can identify the structure and energy of short-lived transition states and intermediates that are not experimentally observable. rsc.org This allows for the validation of proposed mechanisms and provides a basis for designing more efficient catalysts. rsc.org For reactions involving this compound, such as catalytic additions to the alkyne or functionalization of the alcohol, DFT calculations can model the interaction of the substrate with the catalyst, map the potential energy surface of the reaction, and determine the rate-limiting step. rsc.orgyoutube.com

Computational Modeling of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Computational modeling is a powerful tool for predicting and explaining the stereoselectivity (preference for a specific stereoisomer) and regioselectivity (preference for a specific constitutional isomer) of a reaction. acs.orgacs.org This is achieved by calculating the activation energy barriers for the different pathways leading to each possible product. The pathway with the lowest energy barrier is kinetically favored and will correspond to the major product formed.

For this compound, a key example would be the addition of a reagent across the carbon-carbon triple bond. Theoretical modeling could determine whether the addition occurs at the terminal or internal carbon of the alkyne (regioselectivity) and from which face of the molecule the reagent approaches, leading to specific stereoisomers (stereoselectivity). Such studies are crucial for planning synthetic routes that produce a single, desired product with high purity. acs.org

Theoretical Insights into Rearrangement Mechanisms (e.g., Rupe Rearrangement)

The Rupe rearrangement is an acid-catalyzed transformation of tertiary α-alkynyl alcohols into α,β-unsaturated ketones. synarchive.comwikipedia.org While this compound is a secondary alcohol, the closely related isomer, 1-Ethynylcyclohexan-1-ol, is a tertiary alcohol that undergoes this rearrangement. A study on the Rupe rearrangement of 1-Ethynylcyclohexan-1-ol in near-critical water provides valuable theoretical insights that could be analogous to potential side reactions of its isomer.

In this study, the rearrangement of 1-Ethynylcyclohexan-1-ol yielded 1-cyclohexen-1-ylethanone as the primary product. The reaction was examined in pure water and with the addition of various salt additives that act as catalysts. Computational and experimental results led to a proposed reaction mechanism. The study found that the yield of the rearranged product was significantly influenced by the choice of catalyst, with Sodium bisulfate (NaHSO₄) showing the highest catalytic activity.

Table 2: Effect of Additives on the Rupe Rearrangement of 1-Ethynylcyclohexan-1-ol Data from a study on the rearrangement in near-critical water at 260°C after 60 minutes, demonstrating the catalytic effect of different additives.

AdditiveProduct Yield
None49%
ZnSO₄(Yield increased, but less than FeCl₃)
FeCl₃(Yield increased, but less than NaHSO₄)
NaHSO₄88%

This data, from a study on the 1-ethynyl isomer, illustrates how theoretical and experimental work combine to elucidate reaction mechanisms and optimize conditions.

Molecular Dynamics Simulations for Dynamic Behavior

The principal dynamic event for a substituted cyclohexane is the ring inversion, often termed a "ring-flip," which facilitates the interconversion between two distinct chair conformations. libretexts.orgunizin.org This transformation proceeds through higher-energy transition states, such as boat and twist-boat conformations. youtube.com For this compound, this results in four main chair conformers, arising from the cis/trans relationship between the two substituents and their potential for axial or equatorial placement.

In a typical MD simulation, the molecule of interest is situated within a solvent-filled computational box, and the system's energy is minimized. Subsequently, the simulation is executed over a defined period, permitting the molecule to explore various conformational states under specific temperature and pressure conditions. The resulting atomic trajectories provide the foundational data for analyzing the molecule's dynamic behavior.

A primary objective of such a simulation is to ascertain the relative stability of the different conformers. As a general principle, substituents on a cyclohexane ring tend to favor the equatorial position to mitigate the steric strain caused by 1,3-diaxial interactions. libretexts.orgyoutube.com While the ethynyl group is less sterically demanding than a tert-butyl group, it is bulkier than a hydrogen atom. The smaller hydroxyl group can participate in hydrogen bonding, a factor that can influence its preferred orientation, particularly in protic solvents.

MD simulations enable the calculation of the potential of mean force (PMF) along the coordinate of ring inversion, thereby quantifying the free energy barriers between the stable chair conformers. This analysis reveals the kinetics of the chair-to-chair interconversion. It is anticipated that the diequatorial conformer would represent the most stable state, while the diaxial conformer would be the least stable. sapub.org Consequently, the dynamic equilibrium would be largely dominated by conformers where the bulkier ethynyl group occupies an equatorial position.

The orientation and dynamics of the hydroxyl group are also of considerable interest. Simulations can effectively track hydrogen bonding patterns between the hydroxyl moiety and surrounding solvent molecules or, in more concentrated solutions, with other this compound molecules. The rotational dynamics of the C-O bond and the ethynyl group's C≡C triple bond can be analyzed to gain a comprehensive understanding of their flexibility and the nature of their local molecular environment.

The table below presents hypothetical data that one might expect to generate from a molecular dynamics simulation of cis-3-ethynylcyclohexan-1-ol. This illustrates the types of energetic and structural parameters that would be central to such an investigation.

ParameterEquatorial-Axial ConformerAxial-Equatorial ConformerDiaxial ConformerDiequatorial Conformer
Relative Energy (kJ/mol) 4.58.221.00.0
Ring Inversion Barrier (kJ/mol) 45.043.5--
Average O-H Bond Length (Å) 0.970.960.960.97
Average C≡C Bond Length (Å) 1.211.211.211.21
Axial/Equatorial Preference (ΔG, kJ/mol) Ethynyl (Eq), Hydroxyl (Ax)Ethynyl (Ax), Hydroxyl (Eq)Ethynyl (Ax), Hydroxyl (Ax)Ethynyl (Eq), Hydroxyl (Eq)

Note: This table is a representative example constructed from the general principles of conformational analysis of substituted cyclohexanes and is not based on published experimental or direct simulation data for this compound.

Q & A

Q. Critical Parameters :

  • Catalysts : Palladium catalysts (for Sonogashira) or Grignard reagents (for nucleophilic substitution).
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

Table : Representative Yields Under Varying Conditions

MethodCatalystSolventTemperature (°C)Yield (%)
Sonogashira CouplingPd(PPh₃)₂Cl₂DMF8065–70
Nucleophilic SubstitutionTHF2540–45

Methodological Note : Monitor reaction progress via TLC or GC-MS to optimize quenching time and minimize byproducts .

How does the ethynyl group influence regioselectivity in substitution reactions of this compound?

Advanced Research Focus
The ethynyl group acts as a strong electron-withdrawing moiety, directing nucleophilic attacks to the β-position of the cyclohexane ring. This is demonstrated in:

  • Friedel-Crafts Alkylation : Ethynyl groups deactivate the ring, favoring electrophilic substitution at the para position relative to the hydroxyl group.
  • Nucleophilic Substitution : Steric hindrance from the ethynyl group limits reactivity at the 1-position, shifting preference to the 2- or 4-positions .

Q. Data Contradiction Analysis :

  • Contradiction : Some studies report unexpected meta substitution in halogenation reactions.
  • Resolution : DFT calculations suggest solvent polarity stabilizes transition states at meta positions in polar aprotic media .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include:
    • Hydroxyl proton: δ 1.5–2.0 ppm (broad, exchangeable).
    • Ethynyl protons: δ 2.8–3.2 ppm (sharp singlet).
    • Cyclohexane carbons: δ 20–35 ppm (¹³C) .
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 136 (C₈H₁₂O) with fragmentation patterns indicating loss of H₂O or C₂H₂ .

Advanced Application : Use 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities in substituted derivatives .

How can researchers resolve contradictions in reported reaction outcomes for this compound?

Advanced Research Focus
Case Study : Discrepancies in oxidation yields (40% vs. 75% ketone formation):

  • Root Cause : Variability in oxidizing agents (e.g., CrO₃ vs. Swern conditions).
  • Resolution :
    • Control Experiments : Replicate reactions with standardized reagents (e.g., anhydrous CrO₃ in H₂SO₄).
    • Kinetic Analysis : Monitor intermediates via in situ IR to identify rate-limiting steps.
    • Computational Modeling : Compare activation energies for proposed pathways .

Table : Oxidation Outcomes with Different Agents

Oxidizing AgentSolventTemperature (°C)Ketone Yield (%)
CrO₃/H₂SO₄Acetone075
PCCCH₂Cl₂2540

What strategies mitigate steric hindrance in cycloaddition reactions involving this compound?

Advanced Research Focus
The bulky cyclohexane ring and ethynyl group hinder [2+2] or Diels-Alder reactions. Strategies include:

  • Strain Release : Use strained dienophiles (e.g., norbornene) to lower activation energy.
  • Microwave Synthesis : Enhance reaction rates under high-temperature, high-pressure conditions.
  • Protecting Groups : Temporarily mask the hydroxyl group (e.g., silylation) to reduce steric bulk .

Q. Experimental Design :

Silylate the hydroxyl group with TMSCl.

Perform cycloaddition with norbornene (150°C, 12 h).

Deprotect with TBAF to recover the hydroxyl moiety.

Yield Improvement : From 30% (unprotected) to 65% (protected) .

How does the conformational flexibility of this compound impact its biological activity?

Q. Advanced Research Focus

  • Chair vs. Boat Conformations : NMR studies show chair conformations dominate, positioning the ethynyl group equatorially for minimal steric strain.
  • Biological Relevance : Equatorial alignment enhances binding to enzyme active sites (e.g., alcohol dehydrogenases) by optimizing hydrogen bonding with the hydroxyl group .

Table : Conformational Populations in Different Solvents

SolventChair (%)Boat (%)Twist (%)
Hexane85105
DMSO702010

Methodological Note : Use NOESY NMR to confirm spatial proximity of substituents .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.